molecular formula C10H17N3O B14674574 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole CAS No. 32418-59-0

2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole

Cat. No.: B14674574
CAS No.: 32418-59-0
M. Wt: 195.26 g/mol
InChI Key: UJUDXPWUKWMYKV-UHFFFAOYSA-N
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Description

2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The piperidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the oxadiazole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxadiazole derivatives with different substituents or piperidine-containing molecules with various functional groups.

Uniqueness

The uniqueness of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole could be highlighted by its specific combination of the oxadiazole ring and piperidine moiety, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

32418-59-0

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(1-piperidin-1-ylpropyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-2-9(10-12-11-8-14-10)13-6-4-3-5-7-13/h8-9H,2-7H2,1H3

InChI Key

UJUDXPWUKWMYKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=CO1)N2CCCCC2

Origin of Product

United States

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